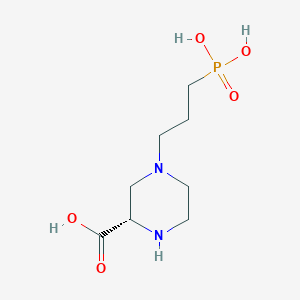
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring substituted with a carboxylic acid group and a phosphonopropyl group. The (S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the carboxylic acid and phosphonopropyl groups. One common method involves the use of piperazine-2-carboxylic acid as a starting material, which is then reacted with 3-bromopropylphosphonic acid under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- involves its interaction with specific molecular targets. The phosphonopropyl group can mimic phosphate groups, allowing the compound to bind to enzymes or receptors that recognize phosphate-containing molecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, ®-: The ®-enantiomer of the compound, which has a different stereochemistry.
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid: A similar compound with slight variations in the structure.
Uniqueness
The (S)-configuration of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- gives it unique properties in terms of reactivity and biological activity. This specific stereochemistry can result in different interactions with molecular targets compared to its ®-enantiomer or other similar compounds.
Properties
CAS No. |
124190-29-0 |
|---|---|
Molecular Formula |
C8H17N2O5P |
Molecular Weight |
252.2 g/mol |
IUPAC Name |
(2S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m0/s1 |
InChI Key |
CUVGUPIVTLGRGI-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN(C[C@H](N1)C(=O)O)CCCP(=O)(O)O |
SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



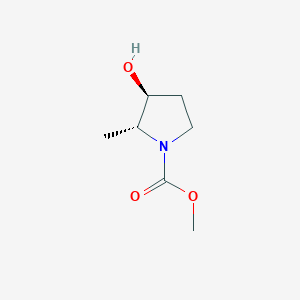
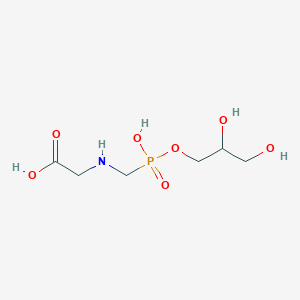
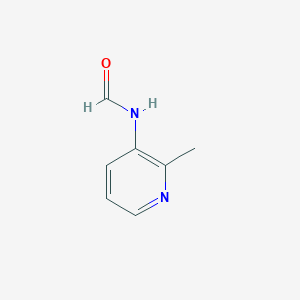

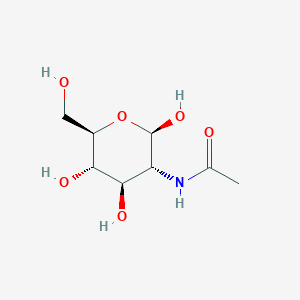

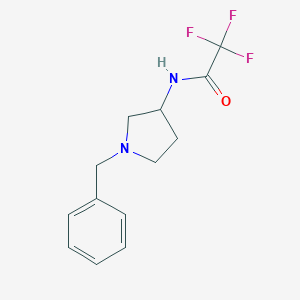
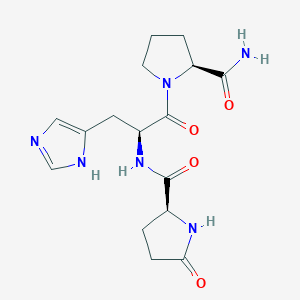

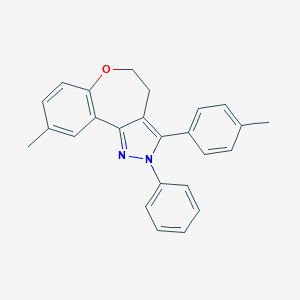

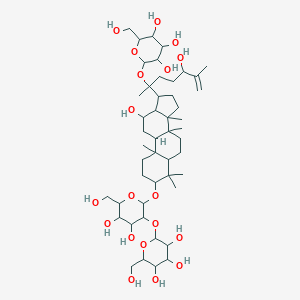
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
